1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide

Description

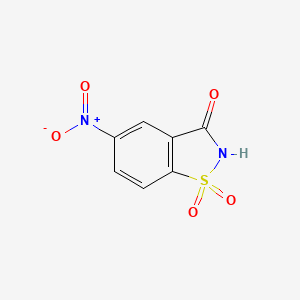

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide is a nitro-substituted derivative of the 1,2-benzisothiazol-3(2H)-one 1,1-dioxide scaffold. This heterocyclic compound features a fused benzene ring with a sulfonamide-like isothiazolone core, where the 5-position is substituted with a nitro (-NO₂) group. The 1,1-dioxide moiety enhances its stability and modulates electronic properties, making it a candidate for diverse pharmacological and industrial applications. Its synthesis typically involves nitration of the parent benzisothiazolone scaffold under controlled conditions, followed by oxidation to achieve the 1,1-dioxide configuration .

Properties

IUPAC Name |

5-nitro-1,1-dioxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O5S/c10-7-5-3-4(9(11)12)1-2-6(5)15(13,14)8-7/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABUZPWVPGUDIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)NS2(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30320647 | |

| Record name | 5-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22952-20-1 | |

| Record name | 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22952-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 362813 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022952201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC362813 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=362813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30320647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitro-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitration

- Introduction of the nitro group at the 5-position of the benzisothiazolone core is achieved through electrophilic aromatic substitution using nitrating agents such as nitric acid or mixed acid systems.

- Control of reaction conditions (temperature, acid concentration, and time) is critical to achieve selective nitration without over-substitution or degradation of the heterocyclic ring.

Oxidation to 1,1-Dioxide

- The sulfur atom in the benzisothiazolone ring is oxidized to the corresponding 1,1-dioxide (sulfone) using oxidizing agents such as hydrogen peroxide.

- This oxidation step enhances the compound’s stability and biological activity.

- Industrial processes may employ continuous flow reactors and catalysts to optimize yield and reaction control.

Alternative Cyclization Route via 2-(Alkylthio)benzaldehyde Oximes

A patented method for producing related 1,2-benzisothiazol-3-ones involves:

- Starting from 2-(alkylthio)benzaldehydes, which are reacted with hydroxylamine to form 2-(alkylthio)benzaldehyde oximes.

- These oximes are then cyclized by treatment with halogenating agents to form the benzisothiazol-3-one core.

- Although this method is primarily described for non-nitrated derivatives, it provides a scalable, economical, and safer approach to synthesize benzisothiazol-3-ones, potentially adaptable for nitrated analogs.

Purification

- The final product is isolated through crystallization or recrystallization from suitable solvents such as monochlorobenzene.

- Purity and identity are confirmed by analytical techniques including nuclear magnetic resonance (1H-NMR) and mass spectrometry.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nitration | Mixed acid (HNO3/H2SO4) | 0–10 °C | 1–3 hours | Moderate to high | Controlled to avoid over-nitration |

| Oxidation | Hydrogen peroxide or equivalent oxidant | 25–50 °C | 2–6 hours | High | Continuous flow reactors improve yield |

| Cyclization (patent method) | 2-(alkylthio)benzaldehyde + hydroxylamine + halogenating agent | 40–50 °C | 1–40 hours | High | One-pot process, scalable industrially |

| Purification | Crystallization/recrystallization | Ambient to 50 °C | Variable | — | Confirmed by 1H-NMR and mass spec |

Research Findings and Analytical Data

- The nitration step must be carefully controlled to avoid ring degradation or multiple substitutions, which can lower yield and purity.

- Oxidation to the 1,1-dioxide is crucial for biological activity, with hydrogen peroxide being a preferred oxidant due to environmental and safety considerations.

- The patented cyclization method using 2-(alkylthio)benzaldehyde oximes offers a safer and more economical route compared to traditional methods involving thionyl chloride or periodic acid oxidation.

- Analytical confirmation by 1H-NMR shows characteristic shifts consistent with the nitro substitution and sulfone formation.

- Mass spectrometry confirms molecular ion peaks corresponding to the expected molecular weight of 228.18 g/mol.

Summary Table of Preparation Routes

| Preparation Route | Starting Materials | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Nitration + Oxidation | Benzisothiazol-3-one derivatives | Mixed acid, hydrogen peroxide | Direct introduction of nitro and sulfone groups | Requires careful control to avoid side reactions |

| Cyclization of 2-(alkylthio)benzaldehyde oximes (Patent method) | 2-(alkylthio)benzaldehydes, hydroxylamine | Halogenating agents (e.g., NBS) | One-pot, scalable, economical, safer | Mainly for non-nitrated analogs; nitration may require additional steps |

| Multi-step oxidation and cyclization (Literature methods) | Thiosalicylic acid derivatives | Periodic acid, thionyl chloride | Established methods | Multi-step, hazardous reagents, less suited for scale-up |

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify its structure.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can have different properties and applications.

Scientific Research Applications

Industrial Applications

1. Preservative in Water-Based Products

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide is widely used as a preservative in water-based formulations such as paints, adhesives, and personal care products. Its effectiveness against bacteria and fungi makes it valuable for prolonging the shelf life of these products. For instance, it has been incorporated into cosmetic formulations to prevent microbial growth .

2. Antimicrobial Agent

This compound exhibits significant antimicrobial properties, making it suitable for use in disinfectants and sanitizers. It is effective against a range of microorganisms, including bacteria and fungi. Studies have shown that formulations containing this compound can effectively reduce microbial load on surfaces .

Pharmaceutical Applications

1. Antibacterial and Antifungal Properties

Research indicates that 1,2-benzisothiazol-3(2H)-one derivatives possess antibacterial and antifungal activities. These properties are harnessed in the development of new pharmaceutical agents aimed at treating infections caused by resistant strains of bacteria . For example, derivatives have been synthesized to enhance their efficacy against specific pathogens.

Case Study: Efficacy Against Staphylococcus aureus

In a laboratory study, various concentrations of 1,2-benzisothiazol-3(2H)-one were tested against Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antibacterial agent .

Environmental Applications

1. Bioremediation

Due to its chemical stability and low toxicity to humans at regulated levels, this compound is being explored for use in bioremediation efforts to mitigate environmental contamination caused by hazardous substances . It can potentially aid in the degradation of pollutants in soil and water systems.

Safety and Regulatory Aspects

While the compound has beneficial applications, safety assessments have identified it as an irritant and sensitizer. Regulatory bodies such as the European Food Safety Authority (EFSA) have evaluated its safety for use in food contact materials, concluding that it poses no significant risk when used within established limits .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure

Biological Activity

1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide (commonly referred to as BIT) is a heterocyclic compound known for its diverse biological activities. This article delves into the biological activity of BIT, focusing on its mechanisms of action, toxicity profiles, and applications in various fields, including pharmaceuticals and biocides.

Basic Information

| Property | Value |

|---|---|

| CAS Number | 84387-89-3 |

| Molecular Formula | C₇H₅N₃O₂S |

| Molecular Weight | 195.199 g/mol |

| Density | 1.6 ± 0.1 g/cm³ |

| Boiling Point | 316.5 ± 24.0 °C |

| Melting Point | 250 °C (dec.) |

Antimicrobial Properties

BIT has been recognized for its potent antimicrobial activity, which makes it a valuable compound in industrial applications, particularly as a biocide in cleaning products and preservatives. Research has demonstrated that BIT exhibits significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus . The mechanism behind its antimicrobial action is believed to involve disruption of cellular processes and membrane integrity.

Inhibition of Human Mast Cell Tryptase

A notable study highlighted BIT's role as an inhibitor of human mast cell tryptase, with an IC50 value of 0.85 µM . This suggests potential therapeutic applications in managing allergic reactions and inflammatory diseases. Further modifications to BIT derivatives have shown enhanced potency, with some derivatives achieving IC50 values as low as 0.1 µM .

Toxicological Profile

BIT's safety profile has been assessed through various studies. Acute toxicity studies classify BIT as hazardous, with significant effects observed upon repeated exposure . The chemical is absorbed through the gastrointestinal tract and skin, with dermal absorption rates reaching up to 61.9% under specific conditions .

Summary of Toxicity Findings

| Study Type | Findings |

|---|---|

| Acute Toxicity | Classified as Acute Toxicity Category 4 |

| Dermal Absorption | Maximum absorption of 40.6% within 72 hours in rats |

| Histopathological Effects | Observed lesions in the stomach at higher doses |

Industrial Use

BIT's effectiveness as a biocide has led to its widespread use in consumer products, including cleaning agents and personal care items. Its ability to inhibit microbial growth makes it an essential ingredient in formulations aimed at preventing contamination.

Pharmaceutical Applications

Due to its inhibitory effects on mast cell tryptase, BIT and its derivatives are being explored for potential use in treating allergic conditions and other inflammatory diseases. The modification of BIT structures has opened avenues for developing more potent therapeutic agents.

Case Study: Antibacterial Activity Assessment

In a study examining the antibacterial efficacy of BIT derivatives, researchers synthesized a library of compounds and tested their effectiveness against common bacterial strains. The results indicated that certain derivatives exhibited significantly improved antibacterial activity compared to the parent compound .

Case Study: Safety Evaluation in Consumer Products

A comprehensive evaluation was conducted to estimate safe concentration levels for BIT in consumer products such as sunscreens and cleaning agents. The findings suggested that while BIT is effective at low concentrations, careful consideration must be given to its potential sensitization effects on human skin .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1,2-Benzisothiazol-3(2H)-one 1,1-dioxide (Saccharin)

- Structure : Lacks the nitro group at the 5-position.

- Applications: Primarily used as a non-caloric sweetener (sodium salt form) but also studied for antimicrobial properties .

- Biological Activity : Saccharin derivatives exhibit moderate antibacterial activity (MIC: 8–64 μg/mL against S. aureus and E. coli), but the absence of the nitro group reduces electrophilicity and reactivity compared to the nitro derivative .

2-Chloro-1,2-benzisothiazol-3(2H)-one 1,1-dioxide (N-Chlorosaccharin)

- Structure : Chlorine substitution at the 2-position instead of nitro at the 5-position.

- Synthesis : Prepared via chlorination of saccharin using tert-butyl hypochlorite .

- Reactivity : The electron-withdrawing chlorine enhances electrophilicity, making it a versatile intermediate for trifluoromethylthiolation reactions .

- Biological Activity: Limited direct pharmacological data, but its reactivity suggests utility in medicinal chemistry for functional group transfers.

3-(Alkyl/Arylamino)benzo[d]isothiazole 1,1-dioxide Analogues

- Structure: Aminoalkyl/aryl substituents at the 3-position.

- Biological Activity : Demonstrated potent antibacterial activity (MIC: 2–16 μg/mL against Gram-positive bacteria), attributed to the basic side chain enhancing membrane penetration .

- SAR: The amino group improves solubility and target binding compared to the nitro derivative, which may prioritize steric/electronic effects over solubility .

1,2,5-Thiadiazol-3(2H)-one 1,1-dioxide Derivatives

- Structure : Replaces the benzene ring with a thiadiazole core.

- Applications : Explored as protease inhibitors and anti-inflammatory agents.

- Activity: For example, 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide shows IC₅₀ values in the nanomolar range for tryptase inhibition, outperforming many benzisothiazolone derivatives in selectivity .

Key Data Tables

Table 1: Structural and Pharmacological Comparison

Research Findings and Mechanistic Insights

- 5-Nitro Derivative : The nitro group at C5 enhances electrophilicity, facilitating interactions with bacterial enzymes (e.g., DNA gyrase). However, this substitution correlates with increased cytotoxicity in mammalian cells .

- Saccharin vs. Nitro Analog : Saccharin’s lack of a nitro group reduces its reactivity, making it less effective as an antimicrobial but safer for consumption in regulated doses .

- Thiadiazole Derivatives : The thiadiazole core’s smaller ring strain and improved hydrogen-bonding capacity contribute to higher protease inhibition potency compared to benzisothiazolones .

Q & A

Q. What are the common synthetic routes for 1,2-Benzisothiazol-3(2H)-one, 5-nitro-, 1,1-dioxide, and how are they optimized for yield?

The compound is typically synthesized via nitration of its parent benzisothiazolone scaffold. For example, saccharin derivatives can be nitrated using mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to introduce the nitro group at the 5-position. Optimization involves adjusting stoichiometry, reaction time, and purification via recrystallization (e.g., using chloroform/methanol) . Alternative routes may involve cyclization of nitro-substituted thioamide precursors .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., nitro group at C5) and aromatic proton environments. For example, the 5-nitro derivative shows distinct deshielding of adjacent protons .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C₇H₃N₂O₅S) and fragmentation patterns .

- X-ray Crystallography : To resolve crystal packing and intramolecular interactions (e.g., C–H···O hydrogen bonds in the solid state) .

Q. What safety protocols are essential when handling this compound?

The compound is toxic, with hazards including skin/eye irritation, respiratory sensitization, and aquatic toxicity. Required precautions:

- Use PPE (gloves, goggles, respirators) to avoid inhalation or dermal contact.

- Work in a fume hood with proper ventilation.

- Store in airtight containers away from reducing agents to prevent decomposition .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural analysis?

Discrepancies often arise from solvent effects, impurities, or tautomerism. Solutions include:

Q. What strategies improve the bioactivity of 5-nitro-benzisothiazolone derivatives?

Structure-activity relationship (SAR) studies highlight:

- Nitro Group Position : The 5-nitro substituent enhances antimicrobial activity compared to 4- or 6-nitro isomers due to electronic effects on the thiazole ring.

- Derivatization : Alkylation at the N2 position (e.g., methyl or allyl groups) modulates solubility and target binding.

- Hybrid Molecules : Conjugation with piperazine or sulfonate moieties improves pharmacokinetic properties .

Q. What are the environmental fate and degradation pathways of this compound?

Advanced studies involve:

- Photolysis : UV irradiation in aqueous solutions generates nitroso intermediates, which further degrade to sulfonic acids.

- Biodegradation : Microbial consortia (e.g., Pseudomonas spp.) cleave the isothiazolone ring under aerobic conditions.

- Ecotoxicity Assessments : Acute toxicity tests on Daphnia magna and algae (EC₅₀ values typically <1 mg/L) inform regulatory guidelines .

Q. How can synthetic yields be improved while minimizing byproducts?

Optimization approaches:

- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nitro group introduction.

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield (e.g., 75% → 89%) .

- Green Chemistry : Replace traditional nitrating agents with ionic liquids to reduce waste .

Methodological Notes

- Spectral Data Interpretation : Always cross-reference with databases like NIST Chemistry WebBook for mass spectra and Cambridge Structural Database for crystallographic data .

- Toxicological Testing : Follow OECD guidelines for in vitro assays (e.g., Ames test for mutagenicity) .

- Regulatory Compliance : Ensure adherence to REACH and OSHA standards for laboratory handling and disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.